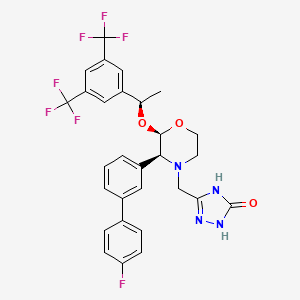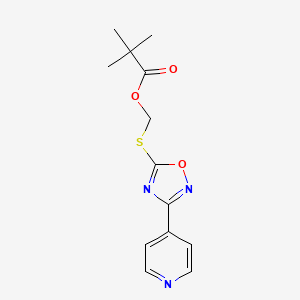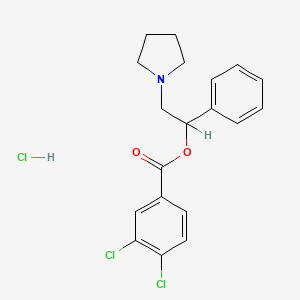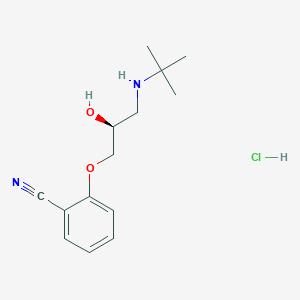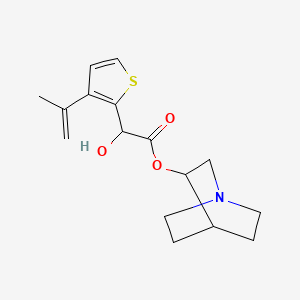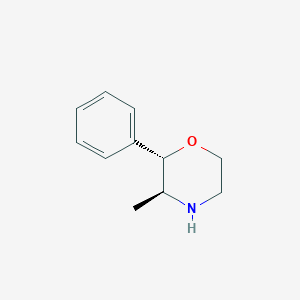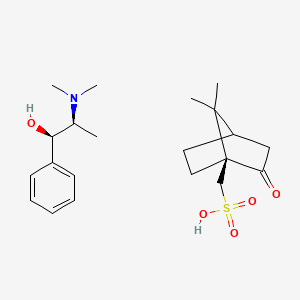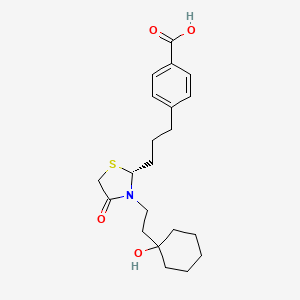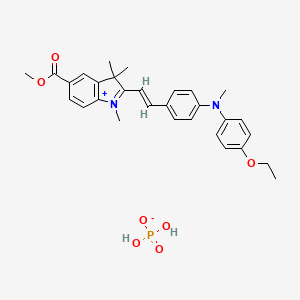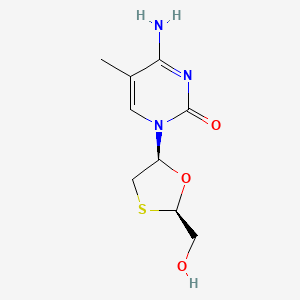![molecular formula C80H94Cl2N11O17+ B12780362 3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[3814223,6214,17219,3418,12123,27129,33141,45010,37046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various functional groups and the assembly of the intricate ring structures. Common techniques might include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Catalysis: Employing catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Producing the compound in discrete batches.
Continuous Flow Chemistry: Using continuous flow reactors to streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The products formed will depend on the specific reactions and conditions used. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science:
Biology
Biochemical Studies: Investigating the compound’s interaction with biological molecules.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring the compound’s potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Environmental Science: Potential use in environmental monitoring and remediation.
Wirkmechanismus
The mechanism by which the compound exerts its effects would involve:
Molecular Targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound A: Description and comparison.
Compound B: Description and comparison.
Compound C: Description and comparison.
Uniqueness
The unique structural features and chemical properties that distinguish the compound from others in its class.
Eigenschaften
Molekularformel |
C80H94Cl2N11O17+ |
|---|---|
Molekulargewicht |
1552.6 g/mol |
IUPAC-Name |
3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium |
InChI |
InChI=1S/C80H93Cl2N11O17/c1-4-5-6-7-8-9-12-15-28-93(2,3)29-16-26-85-41-52-58(97)40-51-64(72(52)99)50-34-44(19-21-56(50)95)66-77(104)92-70(80(107)91-69(51)76(103)86-27-14-11-10-13-25-83)71(98)45-20-24-60(54(82)35-45)110-63-38-47-37-62(73(63)100)109-59-23-17-42(30-53(59)81)31-55-74(101)88-67(78(105)90-68(47)79(106)89-66)46-32-48(94)39-49(33-46)108-61-36-43(18-22-57(61)96)65(84)75(102)87-55/h17-24,30,32-40,55,65-71,85,98H,4-16,25-29,31,41,83-84H2,1-3H3,(H12-,86,87,88,89,90,91,92,94,95,96,97,99,100,101,102,103,104,105,106,107)/p+1/t55-,65+,66-,67+,68-,69+,70+,71-/m1/s1 |
InChI-Schlüssel |
ZSNDSTMDALTXOH-NKAPYBGNSA-O |
Isomerische SMILES |
CCCCCCCCCC[N+](C)(C)CCCNCC1=C(C=C2[C@H](NC(=O)[C@@H]3[C@@H](C4=CC(=C(C=C4)OC5=CC6=CC(=C5O)OC7=C(C=C(C[C@@H]8C(=O)N[C@@H](C9=CC(=CC(=C9)OC4=C(C=CC(=C4)[C@@H](C(=O)N8)N)O)O)C(=O)N[C@H]6C(=O)N[C@H](C4=CC(=C(C=C4)O)C2=C1O)C(=O)N3)C=C7)Cl)Cl)O)C(=O)NCCCCCCN)O |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCNCC1=C(C=C2C(NC(=O)C3C(C4=CC(=C(C=C4)OC5=CC6=CC(=C5O)OC7=C(C=C(CC8C(=O)NC(C9=CC(=CC(=C9)OC4=C(C=CC(=C4)C(C(=O)N8)N)O)O)C(=O)NC6C(=O)NC(C4=CC(=C(C=C4)O)C2=C1O)C(=O)N3)C=C7)Cl)Cl)O)C(=O)NCCCCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


